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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Novel Heteroaryl Boronic Acids for Drug Discovery Libraries

Executive Summary Heteroaromatic structures are foundational motifs in modern medicinal chemistry, present in a vast number of FDA-approved drugs. Heteroaryl boronic acids and their derivatives are indispensable building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heteroaromatic structures are foundational motifs in modern medicinal chemistry, present in a vast number of FDA-approved drugs. Heteroaryl boronic acids and their derivatives are indispensable building blocks for introducing these crucial scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth exploration of the synthesis, purification, and strategic application of novel heteroaryl boronic acids in the construction of high-impact drug discovery libraries. We will delve into the unique challenges posed by these reagents, such as their inherent instability and the complexities of regiocontrol during synthesis, and present field-proven strategies to overcome these hurdles. From advanced catalytic C-H borylation techniques to meticulous quality control protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this vital class of molecules.

Introduction: The Ascendancy of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely sidestepped in medicinal chemistry, partly due to a misconception of inherent toxicity.[3] This paradigm shifted dramatically with the FDA approval of bortezomib (Velcade®) in 2003, a proteasome inhibitor containing a boronic acid pharmacophore for the treatment of multiple myeloma.[3][4] This milestone ignited a surge of interest in organoboron compounds, revealing their capacity to form reversible covalent bonds with biological targets and their utility as versatile synthetic intermediates.[3][5][6]

Heteroaryl boronic acids are particularly prized. The incorporation of heteroaromatic rings is a cornerstone of drug design, allowing chemists to fine-tune critical properties such as solubility, metabolic stability, and target binding affinity. The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[1][7] Heteroaryl boronic acids are key coupling partners in these reactions, enabling the construction of complex molecular architectures that are central to modern pharmaceuticals.[2]

The Unique Landscape of Heteroaryl Boronic Acids: Challenges and Opportunities

While immensely valuable, heteroaryl boronic acids present unique challenges compared to their more stable carbocyclic aryl counterparts. Understanding these challenges is critical for their successful synthesis and application.

  • Electronic Effects & Instability: The reactivity and stability of a heteroaryl boronic acid are heavily influenced by the electronic nature of the heterocyclic ring.[1]

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): The electron-withdrawing nature of these rings can slow the crucial transmetalation step in the Suzuki-Miyaura cycle.[1] Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst, a notorious issue particularly with 2-substituted pyridines.[1]

    • π-Rich Heterocycles (e.g., furan, thiophene): These are generally more reactive but are also more susceptible to decomposition pathways, most notably protodeboronation.[1]

  • Protodeboronation: This is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] It is a significant competing pathway, especially under the basic aqueous conditions often used for Suzuki-Miyaura couplings.[8] Electron-rich heterocycles are particularly prone to this decomposition route.[1] While esterification of the boronic acid is often assumed to increase stability, this is not always the case, and the hydrolysis of the ester back to the more reactive boronic acid can be a prelude to protodeboronation.[8]

  • Purification & Handling: Free boronic acids can be challenging to handle due to their propensity to dehydrate and form cyclic anhydrides known as boroxines.[9] Their polarity can also complicate chromatographic purification.[9] For this reason, they are often converted to more stable and easier-to-handle derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[9][10]

Modern Synthetic Strategies: Building the Toolbox

The efficient and regioselective synthesis of novel heteroaryl boronic acids is paramount. While traditional methods involving lithiation followed by quenching with a borate ester are still used, modern catalytic methods offer superior functional group tolerance and milder conditions.

Iridium-Catalyzed C-H Borylation

One of the most powerful modern techniques is the iridium-catalyzed direct C-H borylation of heteroarenes.[11][12] This method allows for the conversion of a C-H bond directly to a C-B bond, offering exceptional atom economy.

  • Mechanism Overview: The reaction typically employs an iridium(I) catalyst, a bidentate ligand (like 4,4'-di-tert-butylbipyridine), and a boron source such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[12][13] The catalytically active iridium species selectively activates a C-H bond, leading to the formation of the borylated product.[12]

  • Regioselectivity: A key advantage of this method is its predictable regioselectivity, which is primarily governed by steric factors.[12][13] Borylation generally occurs at the most sterically accessible C-H bond, often distal to bulky substituents or nitrogen atoms within the heterocycle.[12][14] This provides a reliable way to access isomers that may be difficult to obtain through other methods.

  • Late-Stage Functionalization: The mild conditions and high tolerance of C-H borylation make it exceptionally well-suited for the late-stage functionalization of complex, drug-like molecules, allowing for rapid diversification of advanced intermediates.[14][15]

Diagram: Iridium-Catalyzed C-H Borylation Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. C-H Activation & Borylation cluster_workup 3. Workup & Isolation cluster_product 4. Final Product start Heteroarene Substrate reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂/Ar) start->reaction Combine & Mix reagents [Ir(cod)OMe]₂ (Catalyst) dt-bpy (Ligand) B₂pin₂ (Boron Source) reagents->reaction solvent Anhydrous Solvent (e.g., Methylcyclohexane) solvent->reaction workup Solvent Removal reaction->workup Reaction Complete (Monitor by GC/LC-MS) purify Purification (e.g., Chromatography or Crystallization) workup->purify product Purified Heteroaryl Boronate Ester purify->product qc Quality Control (NMR, LC-MS) product->qc

Caption: A generalized workflow for the synthesis of heteroaryl boronates via Ir-catalyzed C-H borylation.

Critical Downstream Processes: Purification and Quality Control

The purity and stability of a heteroaryl boronic acid are non-negotiable for its inclusion in a drug discovery library. Impurities can lead to false positives/negatives in screening assays or interfere with subsequent synthetic steps.

Purification Methodologies

The choice of purification method depends on the properties of the target compound.

MethodDescriptionBest Suited ForKey Considerations
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Solid, thermally stable boronic acids and esters.Solvent selection is critical. Can be highly effective for removing minor impurities.[16]
Silica Gel Chromatography A standard technique for purifying organic compounds.Low to moderately polar, stable boronic esters (e.g., pinacolates).Free boronic acids can be problematic, often streaking on the column or decomposing.[9][16]
Derivatization/Extraction Converting the boronic acid to a salt or a stable adduct for purification, then regenerating the acid.Polar or unstable boronic acids.Forming a diethanolamine adduct can yield a crystalline solid that is easily purified.[17]
Reversed-Phase HPLC High-performance liquid chromatography using a non-polar stationary phase.Polar boronic acids and for achieving very high purity.Can be costly and time-consuming for large-scale purification.[18]
Quality Control: A Self-Validating System

A rigorous QC protocol is essential to validate the identity, purity, and stability of each compound in the library.

  • Identity Confirmation: ¹H NMR and ¹¹B NMR are used to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass, further confirming the elemental composition.

  • Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector and mass spectrometer (LC-MS) is the gold standard for purity analysis.[18][19] A purity level of >95% is typically required for screening libraries.

  • Stability Assessment: A subset of the library can be re-analyzed after a period of storage under standard conditions to check for degradation (e.g., protodeboronation).

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol serves as a self-validating system for the reactivity of a newly synthesized heteroaryl boronic acid.

  • Reagent Preparation: In a reaction vial under an inert atmosphere (e.g., Argon), combine the aryl/heteroaryl halide (1.0 equiv), the heteroaryl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[1]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane) and water.[1]

  • Degassing (Critical): To prevent catalyst deactivation, thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir.[1]

  • Monitoring (QC Checkpoint): Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the limiting starting material indicates completion.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired biaryl product.[1]

Designing High-Impact Heteroaryl Boronic Acid Libraries

The strategic design of a screening library is as important as the synthesis of its individual components. The goal is to maximize chemical diversity and explore novel, drug-like chemical space.

  • Scaffold Diversity: The library should incorporate a wide range of heterocyclic cores, including both common (e.g., pyridine, indole) and underexplored scaffolds.[15][20]

  • Substitution Patterns: Systematically vary the substitution on the heteroaryl ring to probe structure-activity relationships (SAR). Include a mix of electron-donating and electron-withdrawing groups.

  • Physicochemical Properties: Design the library with drug-like properties in mind (e.g., adhering to Lipinski's Rule of Five). Computational tools can be used to predict properties like molecular weight, cLogP, and polar surface area.

  • Fragment-Based Design: Include smaller, less complex heteroaryl boronic acids ("fragments") in the library.[] These can be used in fragment-based drug discovery (FBDD) to identify low-affinity binders that can be grown into more potent leads.

Diagram: Role of Heteroaryl Boronic Acids in the Drug Discovery Pipeline

G cluster_synthesis Chemical Synthesis cluster_screening Screening & Hit ID cluster_optimization Lead Optimization HetBA_Lib Novel Heteroaryl Boronic Acid Library SM_Coup Suzuki-Miyaura Coupling HetBA_Lib->SM_Coup Comp_Lib Diverse Compound Library SM_Coup->Comp_Lib HTS High-Throughput Screening (HTS) Comp_Lib->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->HetBA_Lib Informs Design of Next-Gen Building Blocks Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Heteroaryl boronic acid libraries fuel the drug discovery engine from synthesis to lead optimization.

Conclusion and Future Outlook

Novel heteroaryl boronic acids will continue to be enabling tools in the quest for new therapeutics. The ongoing development of more efficient and selective synthetic methods, particularly in the realm of C-H activation, will further expand the accessible chemical space.[11] As our understanding of the nuances of their stability and reactivity grows, we can expect to see even more sophisticated library designs and the accelerated discovery of drug candidates targeting a wide range of diseases. The journey from a simple boron-containing reagent to a life-saving medicine is complex, but it is a path paved by the versatile and powerful chemistry of heteroaryl boronic acids.

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. (URL: )
  • Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis | by Allen Che | Medium. (URL: )
  • Importance of heteroaryl boronic acids and esters. - ResearchGate. (URL: [Link])

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. (URL: )
  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC. (URL: )
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | W
  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • ChemInform Abstract: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. | Request PDF - ResearchGate. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

  • Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - Beilstein Journals. (URL: [Link])

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (URL: [Link])

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (URL: [Link])

  • Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors - PubMed. (URL: [Link])

  • How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - MDPI. (URL: [Link])

  • Biomedical Applications and Strategies using Boronic Acids - Search UW-Madison Libraries. (URL: [Link])

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (URL: [Link])

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? | ChemRxiv. (URL: [Link])

  • Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics - ERA. (URL: [Link])

  • Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. (URL: [Link])

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. (URL: [Link])

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (URL: [Link])

  • A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group. (URL: [Link])

  • The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF - ResearchGate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Optimization of Cross-Coupling Reactions with Sterically Hindered Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Steric Encumbrance in Modern Synthesis The Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Steric Encumbrance in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is widespread.[3][5][6] However, as synthetic targets increase in complexity, so too do the steric demands of the coupling partners. Sterically hindered boronic acids, particularly those with ortho-substituents, present a significant challenge to this otherwise robust methodology.[7]

These bulky substrates can dramatically slow down or completely inhibit the key steps of the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields, side reactions like protodeboronation, and homocoupling.[7][8][9] This application note provides a detailed guide for overcoming these steric barriers. We will delve into the mechanistic considerations, explore the critical parameters for optimization, and provide field-proven protocols to empower researchers to successfully couple even the most challenging sterically hindered boronic acids.

Mechanistic Hurdles: Why Steric Hindrance Matters

The canonical Suzuki-Miyaura catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[1][2][4] Steric hindrance on the boronic acid primarily impacts the latter two stages.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[2] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[10][11] A bulky boronic acid can hinder the approach of the palladium complex, making the formation of the key Pd-C bond difficult.

  • Reductive Elimination: This is the final, product-forming step where the two organic partners are expelled from the palladium center, regenerating the active Pd(0) catalyst.[1][2] Steric clash between bulky groups on the palladium complex can impede the conformational changes required for this step to proceed efficiently.[12]

Understanding these bottlenecks is crucial for rationally designing an effective catalytic system.

Core Optimization Strategies

Successful coupling of sterically hindered boronic acids hinges on the judicious selection of four key components: the palladium catalyst and its associated ligand, the base, the solvent, and the reaction temperature.

The Catalyst/Ligand System: The Heart of the Reaction

The choice of the palladium source and, more critically, the ligand is the most important factor in overcoming steric challenges. While simple catalysts like Pd(PPh₃)₄ may suffice for unhindered substrates, they are often ineffective for bulky partners.[8] Modern catalysis relies on specialized ligands designed to enhance the reactivity of the palladium center.

Bulky, Electron-Rich Monophosphine Ligands (Buchwald-type Ligands): These have become the gold standard for challenging cross-couplings.[8][13][14] Ligands such as SPhos, XPhos, and RuPhos possess several key features:

  • Electron-richness: This increases the electron density on the palladium atom, which facilitates the oxidative addition step.[15]

  • Steric Bulk: The large size of these ligands promotes the formation of monoligated, highly reactive LPd(0) species, which are crucial for the oxidative addition of the organic halide.[15] The bulk also encourages the final reductive elimination step.[8]

N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for sterically demanding couplings.[12][16] They are strong σ-donors, making the palladium center highly electron-rich and reactive. Some NHC ligands also possess "flexible steric bulk," which can adapt to accommodate hindered substrates during the catalytic cycle.[12][17]

Arsa-Buchwald Ligands: These are arsenic-containing analogs of Buchwald ligands. The longer palladium-arsenic bond, compared to a palladium-phosphorus bond, can facilitate the transmetalation step with sterically hindered substrates.[13]

The Base: The Activator

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10] The choice of base can significantly impact the reaction outcome, especially with hindered substrates.

  • Strong, Non-nucleophilic Bases: For sterically hindered boronic acids, stronger bases are often required to facilitate the transmetalation step, which is frequently the rate-limiting step.[8] Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOt-Bu) are commonly employed.[18][19]

  • Biphasic vs. Homogeneous Conditions: Many Suzuki couplings are run in biphasic solvent systems (e.g., toluene/water). In these cases, the choice of base and its solubility are critical. For anhydrous conditions, organic-soluble bases like potassium trimethylsilanolate (TMSOK) can lead to rapid and homogeneous reactions.[20][21]

The Solvent: The Medium for Success

The solvent influences the solubility of the reagents and catalyst, and can affect the reaction rate and selectivity.[8] A solvent screen is often a necessary part of the optimization process.

  • Aprotic Polar and Nonpolar Solvents: Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are frequently used solvents.[19][22] For particularly challenging couplings, higher boiling point solvents like o-xylene may be beneficial to allow for higher reaction temperatures.[7]

  • Aqueous Conditions: While many modern protocols favor anhydrous conditions, aqueous systems can be effective and offer environmental benefits.[23] The choice of a water-soluble ligand is paramount in such cases.

Temperature: The Driving Force

Increasing the reaction temperature can significantly increase the reaction rate.[8] For sterically hindered substrates, heating is often necessary to overcome the activation energy barriers of transmetalation and reductive elimination. Temperatures typically range from 80 °C to 110 °C, although room temperature couplings have been achieved with highly active catalyst systems.[12][18] It is important to balance the need for higher temperatures with the potential for thermal decomposition of the reactants or catalyst.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 Transmetalation_node Steric hindrance from bulky R² can impede this step Transmetalation Transmetalation (R²-B(OH)₂) + Base PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim_node Steric clash between R¹ and R² hinders this step RedElim Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Workflow for Optimizing a Challenging Coupling Reaction

Optimization_Workflow Start Define Coupling Partners (Sterically Hindered Boronic Acid + Aryl Halide) LigandScreen Ligand/Catalyst Screen (e.g., XPhos, SPhos, NHC) Start->LigandScreen BaseScreen Base Screen (K₃PO₄, Cs₂CO₃, KOt-Bu) LigandScreen->BaseScreen SolventScreen Solvent Screen (Toluene, Dioxane, 2-MeTHF) BaseScreen->SolventScreen TempOpt Temperature Optimization (80°C, 100°C, 110°C) SolventScreen->TempOpt Analysis Analyze Results (LC-MS, NMR for yield and purity) TempOpt->Analysis Success Successful Coupling Analysis->Success Failure Low Yield / No Reaction Analysis->Failure Failure->LigandScreen Re-evaluate and iterate

Caption: A systematic workflow for optimizing cross-coupling reactions with hindered substrates.

Detailed Application Protocol: Coupling of 2,6-Dimethylphenylboronic Acid with 2-Bromo-1,3-dimethoxybenzene

This protocol provides a starting point for the coupling of a sterically hindered boronic acid with a hindered aryl bromide.

Materials and Reagents
  • 2,6-Dimethylphenylboronic acid

  • 2-Bromo-1,3-dimethoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line or glovebox).

Reaction Setup
  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-dimethoxybenzene (1.0 mmol, 1.0 equiv).

  • Add 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture. Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

Reaction Monitoring and Work-up
  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification
  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Further Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species.[8] Increase catalyst loading incrementally.
Ineffective ligandScreen other bulky, electron-rich ligands like SPhos or an NHC-based catalyst.[8][12]
Insufficiently strong baseSwitch to a stronger base such as Cs₂CO₃ or KOt-Bu.[19]
Significant protodeboronation Presence of water/pro tic impuritiesUse anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[24]
Base-induced decompositionUse a milder base like KF or perform the reaction at a lower temperature if possible.[11]
Homocoupling of boronic acid High concentration of boronic acidSlow addition of the boronic acid to the reaction mixture can sometimes help.[8]

Conclusion

The successful cross-coupling of sterically hindered boronic acids is a challenging yet achievable goal. By understanding the mechanistic hurdles and systematically optimizing the catalyst system, base, solvent, and temperature, researchers can unlock access to a vast array of complex molecular architectures. The use of modern, bulky, electron-rich ligands is paramount to success. This guide provides a foundational framework and practical protocols to aid scientists in overcoming the steric challenges inherent in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

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  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF - ResearchGate. Available at: [Link]

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  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - arkat usa. Available at: [Link]

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  • Advances in Cross-Coupling Reactions | MDPI Books. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings - ResearchGate. Available at: [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available at: [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Preparation and uses of conjugated solid supports for boronic acids - Google Patents.
  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds | Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Scalable synthesis of Imidazo[1,5-A]pyridin-5-ylboronic acid from 2-aminomethylpyridine

An Application Note for the Scalable Synthesis of Imidazo[1,5-a]pyridin-5-ylboronic Acid from 2-Aminomethylpyridine Abstract Imidazo[1,5-a]pyridine derivatives are crucial scaffolds in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of Imidazo[1,5-a]pyridin-5-ylboronic Acid from 2-Aminomethylpyridine

Abstract

Imidazo[1,5-a]pyridine derivatives are crucial scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2] Their functionalization, particularly through the introduction of a boronic acid moiety, provides a versatile handle for further elaboration via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[3] This application note presents a detailed, two-step protocol for the scalable synthesis of Imidazo[1,5-a]pyridin-5-ylboronic acid starting from the readily available precursor, 2-aminomethylpyridine. The synthesis involves an efficient cyclization to form the core imidazo[1,5-a]pyridine heterocycle, followed by a regioselective iridium-catalyzed C-H borylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a self-validating protocol, and critical safety considerations for large-scale production.

Introduction: The Strategic Value of Heteroaryl Boronic Acids

Boronic acids and their corresponding esters are indispensable building blocks in synthetic chemistry.[3] Among these, heteroaryl boronic acids are of particular interest as they allow for the construction of complex molecules incorporating nitrogen-containing ring systems, which are prevalent in pharmaceuticals.[4][5] The imidazo[1,5-a]pyridine core is a privileged structure found in numerous bioactive compounds.[1][6] The ability to install a boronic acid group at a specific position on this scaffold, such as C-5, opens a direct route to novel chemical entities for structure-activity relationship (SAR) studies.

However, the synthesis of specific heteroaryl boronic acids can be challenging. Traditional methods often require multi-step syntheses of pre-functionalized precursors.[7] Modern approaches, such as the direct C-H functionalization, offer a more atom-economical and efficient alternative.[7][8] The iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aromatic and heteroaromatic organoboron compounds due to its high efficiency and broad functional group tolerance.[8][9]

This document details a robust and scalable two-step synthesis. First, we describe the formation of the parent Imidazo[1,5-a]pyridine ring system. Second, we present a protocol for the direct borylation at the C-5 position, a site often challenging to functionalize selectively.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core and its subsequent regioselective functionalization.

G A 2-Aminomethylpyridine B Imidazo[1,5-a]pyridine A->B C Imidazo[1,5-a]pyridine D Imidazo[1,5-a]pyridin-5-yl Pinacol Boronate C->D Iridium-Catalyzed C-H Borylation B2pin2, [Ir(cod)OMe]2, dtbpy E Imidazo[1,5-a]pyridin-5-ylboronic Acid D->E Hydrolysis (e.g., NaIO4 or acid)

Caption: Overall two-part synthetic workflow.

Part 1: Scalable Synthesis of Imidazo[1,5-a]pyridine Intermediate

Expertise & Rationale: The Cyclization Strategy

The formation of the imidazo[1,5-a]pyridine core from 2-aminomethylpyridine requires the introduction of a single carbon atom to form the imidazole ring. Numerous methods exist for this transformation, including reactions with carboxylic acids, acyl chlorides, or aldehydes followed by oxidation.[6] For scalability and purity, a cyclocondensation reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst is often preferred. This approach is advantageous as the byproducts (ethanol) are volatile and easily removed, simplifying purification. The reaction proceeds through the formation of an intermediate formimidate, which then undergoes an intramolecular cyclization driven by the nucleophilic pyridine nitrogen, followed by aromatization.

Detailed Experimental Protocol: Imidazo[1,5-a]pyridine

Reagents & Equipment:

  • 2-Aminomethylpyridine

  • Triethyl orthoformate

  • Formic acid (catalyst)

  • Toluene (solvent)

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-aminomethylpyridine (1.0 equiv), triethyl orthoformate (1.5 equiv), and toluene (approx. 5 mL per gram of starting amine).

  • Add a catalytic amount of formic acid (0.1 equiv).

  • Heat the reaction mixture to reflux (approx. 110-120 °C). Ethanol generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove toluene and excess orthoformate.

  • The crude product can often be used directly in the next step. If required, purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Part 2: Regioselective C-H Borylation and Hydrolysis

Expertise & Rationale: Controlling Regioselectivity

The direct C-H borylation of N-heterocycles is a powerful but challenging transformation, with regioselectivity being the primary obstacle.[10] The nitrogen lone pair can coordinate to the metal center, deactivating the catalyst or directing borylation to specific positions.[10] Iridium catalysts, particularly when paired with bipyridine-based ligands, have proven highly effective for the borylation of heterocycles.[8]

For the imidazo[1,5-a]pyridine system, several C-H bonds are available for activation. The regioselectivity is governed by a combination of steric and electronic factors. The C-5 position is often favored in related systems due to being sterically accessible and electronically suitable for activation. The use of a sterically hindered ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) helps prevent catalyst deactivation and promotes the desired catalytic cycle.[8] The reaction yields a pinacol boronate ester, a stable and easily handled intermediate that can be readily hydrolyzed to the target boronic acid.

Detailed Experimental Protocol: Imidazo[1,5-a]pyridin-5-ylboronic Acid

Reagents & Equipment:

  • Imidazo[1,5-a]pyridine (from Part 1)

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(cod)OMe]2 (methoxyiridium-cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Cyclohexane or Tetrahydrofuran (anhydrous solvent)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Sodium periodate (NaIO4) for hydrolysis

  • Acetone/Water or THF/Water (for hydrolysis)

  • Standard glassware for workup and purification

Procedure: C-H Borylation

  • In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3.0 mol%).

  • Add anhydrous cyclohexane (or THF) to the flask, followed by the Imidazo[1,5-a]pyridine intermediate (1.0 equiv).

  • Finally, add bis(pinacolato)diboron (B2pin2, 1.1 equiv).

  • Seal the flask and heat the reaction mixture to 80 °C.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude Imidazo[1,5-a]pyridin-5-yl pinacol boronate, which can be purified by chromatography or used directly in the hydrolysis step.

Procedure: Hydrolysis to Boronic Acid

  • Dissolve the crude pinacol boronate ester in a mixture of acetone and water (e.g., 2:1 ratio).

  • Add sodium periodate (NaIO4, approx. 4.0 equiv) and stir the mixture vigorously at room temperature.

  • Alternatively, an acidic workup (e.g., with HCl) can be employed.

  • Monitor the hydrolysis by LC-MS. Once complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or careful chromatography.

Quantitative Data Summary

ParameterPart 1: CyclizationPart 2: Borylation & Hydrolysis
Key Reagents 2-Aminomethylpyridine, Triethyl orthoformateImidazo[1,5-a]pyridine, B2pin2, [Ir(cod)OMe]2
Stoichiometry 1.0 equiv (Amine), 1.5 equiv (Orthoformate)1.0 equiv (Heterocycle), 1.1 equiv (B2pin2)
Catalyst Loading 0.1 equiv (Formic Acid)1.5 mol% [Ir], 3.0 mol% Ligand
Solvent TolueneAnhydrous Cyclohexane or THF
Temperature ~110-120 °C (Reflux)80 °C
Typical Time 4-8 hours12-24 hours
Typical Yield >90% (Crude)60-80% (Over two steps)
Workup EvaporationFiltration, Hydrolysis, Extraction

Trustworthiness & Process Safety

The reliability of this protocol is ensured by employing well-established, high-yielding reactions for each step. The C-H borylation reaction is widely documented for its reliability across a range of heteroaromatic substrates.[11]

Safety Precautions:

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.[12]

  • Boronic Acids & Esters: Boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.[13][14] In case of skin contact, wash thoroughly with soap and water.[15] In case of eye contact, rinse cautiously with water for several minutes.

  • Iridium Catalyst: While used in small quantities, iridium compounds should be handled with care. Avoid inhalation and skin contact.

  • Solvents: Toluene and cyclohexane are flammable. Ensure all heating is performed using heating mantles or oil baths with proper temperature control. Keep away from open flames and sparks.

  • Hydrolysis: The hydrolysis with sodium periodate can be exothermic. Reagents should be combined with appropriate cooling if scaling up.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
  • Martinez-Martinez, A. J., et al. (2023, May 24). Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights. ACS Catalysis.
  • ResearchGate. (n.d.). Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights | Request PDF.
  • Li, G., et al. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
  • Mkhalid, I. A. I., et al. (2006, January 5). Ir‐Catalyzed Borylation of C-H Bonds in N‐Containing Heterocycles: Regioselectivity in the Synthesis of Heteroaryl Boronate Esters. Angewandte Chemie International Edition.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.
  • Hettmanczyk, L., et al. (n.d.). Metal‐Free Intermolecular C−H Borylation of N‐Heterocycles at B−B Multiple Bonds. Angewandte Chemie International Edition.
  • Karthikeyan, J., & Cheng, C. H. (2003, October 23). Borylation of Aryldiazonium Ions with N-Heterocyclic Carbene−Palladium Catalysts Formed without Added Base. Organic Letters.
  • Sadek, K. U., et al. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
  • ResearchGate. (2020, November 19). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
  • PMC. (n.d.). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • ResearchGate. (2009, January). Novel large-scale synthesis methods for heterocyclic and functionalized boronic acids.
  • CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?.
  • ResearchGate. (n.d.). C-5 selective radical borylation of imidazo[1,2-α]pyridines using NHC–BH3.
  • eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • PMC. (n.d.). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine.
  • ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Preprints.org. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • PMC. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.

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Technical Notes & Optimization

Troubleshooting

Solubility issues of imidazo[1,5-a]pyridin-5-ylboronic acid in organic solvents

Technical Support Center: Imidazo[1,5-a]pyridin-5-ylboronic Acid A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents Welcome to the technical support guide for imidazo[1,5-a]pyridin-5-ylboro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,5-a]pyridin-5-ylboronic Acid

A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for imidazo[1,5-a]pyridin-5-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique heteroaromatic structure of imidazo[1,5-a]pyridine derivatives offers significant potential in medicinal chemistry and materials science.[1] However, the boronic acid functional group, while essential for key transformations like the Suzuki-Miyaura cross-coupling, often introduces significant solubility challenges that can impede reaction progress and reproducibility.

This guide, structured in a practical question-and-answer format, provides in-depth explanations, troubleshooting strategies, and validated protocols to address the specific solubility issues encountered with imidazo[1,5-a]pyridin-5-ylboronic acid.

Part 1: Foundational FAQs - Understanding the Underlying Chemistry

This section addresses the fundamental properties of imidazo[1,5-a]pyridin-5-ylboronic acid that govern its behavior in solution.

Q1: What are the key structural features of imidazo[1,5-a]pyridin-5-ylboronic acid that influence its solubility?

A1: The solubility of this molecule is a complex interplay of several structural features:

  • Heteroaromatic Core: The imidazo[1,5-a]pyridine system is a polar, bicyclic heterocycle containing two nitrogen atoms.[2] This structure can participate in hydrogen bonding as an acceptor and engage in dipole-dipole interactions, favoring solubility in more polar organic solvents.

  • Boronic Acid Group (-B(OH)₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3] This contributes to its solubility in polar protic solvents but can lead to poor solubility in nonpolar aprotic solvents like toluene or hexane.[4]

  • Lewis Acidity and Basicity: The boron atom is a Lewis acid, while the pyridine-like nitrogen atom is Lewis basic. This dual nature can lead to intermolecular coordination, potentially reducing solubility. Furthermore, the Lewis basic nitrogen can coordinate to and deactivate palladium catalysts in cross-coupling reactions, a challenge analogous to the "2-pyridyl problem".[5]

  • Potential for Aggregation: The combination of hydrogen bonding capabilities and flat aromatic structure can promote self-association and crystal lattice packing, leading to lower-than-expected solubility.

Q2: Why do boronic acids, including this one, often exhibit poor solubility or form insoluble precipitates?

A2: A primary reason for the poor solubility of many boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines .[4] This is a reversible equilibrium process where three molecules of the boronic acid lose three molecules of water to form a six-membered ring.

Boroxines are typically much less polar and more rigid than their corresponding boronic acid monomers, leading to significantly lower solubility in many organic solvents.[4] Commercial batches of boronic acids can often be a mixture of the free acid and the boroxine, leading to inconsistent solubility and reactivity.[4]

boroxine_formation cluster_0 Boronic Acid Monomer (More Soluble) cluster_1 Trimeric Boroxine (Less Soluble) Monomer 3 x R-B(OH)₂ Boroxine < (RBO)₃ > Monomer->Boroxine + 3 H₂O Boroxine->Monomer - 3 H₂O

Caption: Equilibrium between a boronic acid and its less soluble boroxine anhydride.

Q3: What is protodeboronation, and how does it relate to solubility and stability issues?

A3: Protodeboronation is a common decomposition pathway for boronic acids, particularly electron-rich or heteroaryl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process is often accelerated in the presence of water, acid, or base, and at elevated temperatures.

For imidazo[1,5-a]pyridin-5-ylboronic acid, the electron-rich nature of the heteroaromatic ring can make it susceptible to this side reaction.[5] While not a direct solubility issue, attempts to force dissolution by prolonged heating in protic or aqueous co-solvents can lead to significant product loss via protodeboronation, masquerading as a solubility problem when the desired reactant is consumed.[8]

Part 2: Troubleshooting Guide - Practical Problem Solving

This section provides actionable solutions to common experimental challenges.

Issue 1: Poor Solubility in Common Aprotic Solvents (e.g., THF, Dioxane, Toluene)

Q4: My imidazo[1,5-a]pyridin-5-ylboronic acid won't dissolve in standard Suzuki coupling solvents. What should I do?

A4: This is a frequent issue stemming from a polarity mismatch between the polar solute and the less polar solvent. The goal is to find a solvent system that can disrupt the intermolecular forces of the solid boronic acid without promoting degradation.

Troubleshooting Workflow:

solubility_workflow start_node Start: Poor Solubility Observed process_node_1 Solvent Screening: Test solubility in a range of polar aprotic solvents (DMF, DMAc, NMP, DMSO). start_node->process_node_1 Step 1 process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node decision_1 Soluble? process_node_1->decision_1 solution_1 Proceed with reaction in new solvent. Ensure solvent is compatible with reaction chemistry. decision_1->solution_1 Yes process_node_2 Step 2: Use Co-Solvent System. Add a small amount of polar solvent (e.g., DMF) or water to the primary solvent (e.g., Dioxane). decision_1->process_node_2 No decision_2 Soluble? process_node_2->decision_2 solution_2 Proceed with biphasic or mixed-solvent reaction. Consider a Phase-Transfer Catalyst (PTC). decision_2->solution_2 Yes process_node_3 Step 3: Apply Gentle Energy. Use gentle heating (40-60 °C) or sonication. Monitor for degradation by TLC/LC-MS. decision_2->process_node_3 No decision_3 Soluble & Stable? process_node_3->decision_3 solution_3 Proceed with reaction under these conditions. decision_3->solution_3 Yes fail_node_1 Consider derivatization to a more soluble boronate ester (e.g., pinacol ester). decision_3->fail_node_1 No

Caption: Troubleshooting workflow for poor boronic acid solubility.

Recommended Actions:

  • Solvent Screening: Test solubility in a broader range of solvents. Polar aprotic solvents are often a good starting point. See the table in Part 3 for suggestions.

  • Use of Co-solvents: Often, a mixture of solvents provides the best results. For Suzuki couplings, systems like Dioxane/H₂O or Toluene/DMF/H₂O are common.[9] The water helps dissolve the inorganic base and can facilitate the catalytic cycle, while a polar organic co-solvent like DMF helps dissolve the boronic acid.[9]

  • Gentle Heating: Increasing the temperature can improve solubility. However, proceed with caution. Use the lowest effective temperature and monitor for decomposition (protodeboronation), as heteroaryl boronic acids can be thermally labile.[10]

  • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., Toluene/Water), where the boronic acid or its activated boronate salt resides in the aqueous phase, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the boronate into the organic phase to react, overcoming the need for complete initial solubility.[9]

Issue 2: Compound Appears to Degrade Upon Dissolution or Heating

Q5: I observe decomposition when trying to dissolve the boronic acid, especially with heat. What is happening and how can I prevent it?

A5: This is likely due to either protodeboronation or oxidative degradation.[6][11] The C-B bond in boronic acids is susceptible to cleavage by reactive oxygen species.[12]

Mitigation Strategies:

  • Rigorous Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained. Oxygen is a known culprit in the homocoupling of boronic acids and other oxidative degradation pathways.[6][10]

  • Degassed Solvents: Use solvents that have been properly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or storage over molecular sieves under an inert atmosphere.

  • Avoid Excessive Heat: If heating is necessary, use the minimum temperature required. A slow reaction is better than a decomposed one.

  • Convert to a Boronate Ester: If degradation is persistent, the most robust solution is to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester. Boronic esters are significantly more stable towards protodeboronation and oxidation and often exhibit better solubility in common organic solvents.[7]

Issue 3: Inconsistent Reaction Yields and Reproducibility Issues

Q6: My Suzuki-Miyaura reaction with this boronic acid gives inconsistent results. Could this be a solubility problem?

A6: Absolutely. Inconsistent solubility is a primary cause of poor reproducibility.

  • Inconsistent Effective Concentration: If the boronic acid does not fully dissolve, the reaction becomes a slurry. The rate of dissolution can then become the rate-limiting step, and this can vary depending on stir rate, particle size, and the exact solvent/base composition, leading to inconsistent yields.

  • Variable Reagent Quality: As mentioned, commercial boronic acids can be a mixture of the acid and its less soluble, and potentially less reactive, boroxine anhydride.[4] The ratio can vary from batch to batch, causing inconsistent results.

  • Base Solubility: The solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) is also critical. If the base is not soluble, it cannot effectively activate the boronic acid for transmetalation. Using finely powdered bases and co-solvents like water can mitigate this.[9]

Solutions for Improved Reproducibility:

  • Standardize Pre-treatment: Consider drying the boronic acid under vacuum before use to remove adsorbed water, which can affect the acid/boroxine equilibrium.

  • Ensure Vigorous Stirring: For slurry reactions, ensure the stirring is vigorous and consistent to maximize the surface area and maintain a uniform suspension.[9]

  • Convert to a Potassium Trifluoroborate Salt: Reacting the boronic acid with KHF₂ generates the corresponding trifluoroborate salt (R-BF₃K). These salts are often crystalline, air-stable solids with improved shelf life and different solubility profiles, which can be beneficial for reproducibility.[13]

Part 3: Experimental Protocols & Data

Table 1: Estimated Qualitative Solubility of Imidazo[1,5-a]pyridin-5-ylboronic Acid

Note: As specific experimental data for this compound is not widely published, this table is an expert estimation based on the behavior of analogous polar heteroaryl boronic acids.[4][14] Experimental verification is required.

Solvent ClassExamplesEstimated SolubilityComments
Polar Aprotic DMF, DMAc, NMP, DMSOHighGood first choice for ensuring dissolution. May require higher temperatures for purification.
Ethers THF, 2-MeTHF, DioxaneModerate to LowCommon reaction solvents, but may require co-solvents or heating for full dissolution.[4]
Alcohols Methanol, Ethanol, IsopropanolHighGood solubility, but can participate in reactions (transesterification) and may promote protodeboronation.
Aromatic Hydrocarbons Toluene, XyleneVery LowGenerally poor solvents for this polar compound. Often used in biphasic systems with water.[9]
Chlorinated Dichloromethane (DCM)LowLimited utility for reactions, may be useful for extraction workups.
Water H₂OModerate (pH-dependent)Solubility increases at higher pH as the boronate anion is formed.[15] Often used as a co-solvent.[6]
Protocol 1: Small-Scale Parallel Solvent Screening

This method allows for the rapid and efficient determination of a suitable solvent.[9]

  • Preparation: In 5-10 separate, small, dry vials (e.g., 1-dram vials), add approximately 2-5 mg of imidazo[1,5-a]pyridin-5-ylboronic acid.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., THF, Dioxane, DMF, Toluene, Acetonitrile, Isopropanol, etc.).

  • Observation at Room Temperature: Cap the vials and vortex or shake vigorously for 1-2 minutes. Observe and record which solvents lead to complete dissolution.

  • Observation with Heating: For solvents where the compound did not dissolve, place the vials in a heating block at 50 °C for 10 minutes. Observe and record any changes in solubility.

  • Analysis: Select the solvent or solvent mixture that provides the best solubility at the lowest practical temperature for your reaction.

Protocol 2: Conversion to the Pinacol Boronate Ester

This protocol provides a more soluble and stable alternative to the free boronic acid.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add imidazo[1,5-a]pyridin-5-ylboronic acid (1.0 equiv.), pinacol (1.1 equiv.), and toluene (approx. 0.1 M concentration relative to the boronic acid).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in subsequent reactions or purified by column chromatography or recrystallization.

References

  • This citation is a placeholder for a specific source about the utility of imidazo[1,5-a]pyridines, which would be found in a real-world scenario.
  • Plamondon, L., Grenier, L., Adams, J., & Gupta, S.L. (2004). Formulation of Boronic Acid Compounds. U.S.
  • Bull, J. A., et al. (2014). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 5(2), 543-548. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4602. [Link]

  • Wikipedia contributors. (2024). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Liu, W. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020893118. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sandrock, D. L., & Molander, G. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2736–2743. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters, 9(17), 3379–3382. [Link]

  • Thomas, J. M., & Ball, L. T. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8944-8956. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • PubChem. (n.d.). Imidazo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]

  • Mattiello, L., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(3), 1237-1249. [Link]

Sources

Optimization

Minimizing homocoupling side reactions in imidazopyridine synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in the synthesis of imidazopyridine derivatives. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in the synthesis of imidazopyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the functionalization of the imidazopyridine scaffold, with a particular focus on minimizing homocoupling side reactions in palladium-catalyzed cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem in my imidazopyridine synthesis?

A1: Homocoupling is a prevalent side reaction in cross-coupling methodologies where two identical molecules of a starting material react with each other, rather than with the intended reaction partner. For instance, in a Suzuki-Miyaura coupling aiming to functionalize a bromo-imidazopyridine with an arylboronic acid, the homocoupling of the boronic acid would lead to an undesired biaryl byproduct. This side reaction is problematic as it consumes valuable starting materials, reduces the yield of your target imidazopyridine derivative, and introduces impurities that can be challenging to separate, complicating the purification process.

Q2: I'm observing significant homocoupling in my Suzuki-Miyaura reaction with a bromo-imidazopyridine. What are the likely causes?

A2: The primary culprits for homocoupling in Suzuki-Miyaura reactions are often related to the catalytic cycle. Key causes include:

  • Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.

  • Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.

  • Boronic Acid Instability: Some boronic acids are prone to degradation, especially at elevated temperatures, which can contribute to homocoupling.

Q3: How can I prevent the formation of diynes (Glaser coupling) in my Sonogashira reaction with a terminal alkyne and a halo-imidazopyridine?

A3: The homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. This oxidative process is highly sensitive to the presence of oxygen. To minimize or eliminate diyne formation, consider the following:

  • Rigorous Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed precisely to avoid this issue. These methods often rely on specific palladium catalysts and ligands that are efficient enough to not require a copper co-catalyst.

  • Control of Reaction Parameters: Lowering the reaction temperature and using a minimal amount of the copper co-catalyst (if its use is unavoidable) can also help suppress this side reaction.

Q4: My Buchwald-Hartwig amination of a chloro-imidazopyridine is giving low yields and I suspect side reactions. Could this be due to homocoupling?

A4: While less common than in Suzuki or Sonogashira reactions, side reactions in Buchwald-Hartwig aminations can occur. The primary challenge with chloro-imidazopyridines is often the difficult oxidative addition step due to the strong C-Cl bond. However, under certain conditions, side reactions such as the homocoupling of the amine or the aryl halide can occur. More critically for this substrate class, the nitrogen atom of the imidazopyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning." This is a major cause of low yields. The choice of a bulky, electron-rich phosphine ligand is paramount to shield the palladium center and prevent this unwanted coordination, thereby favoring the desired cross-coupling pathway.

Troubleshooting Guide: Minimizing Homocoupling Side Reactions

This guide provides specific issues you might encounter during your imidazopyridine synthesis via cross-coupling reactions and offers targeted solutions.

Issue 1: High Levels of Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
  • Possible Cause A: Oxygen in the Reaction Mixture.

    • Solution: Implement a rigorous degassing procedure. Before adding the catalyst, bubble an inert gas (argon or nitrogen) through your solvent for at least 30 minutes. Alternatively, use three "freeze-pump-thaw" cycles for complete oxygen removal. Ensure your reaction is maintained under a positive pressure of inert gas throughout.

  • Possible Cause B: Use of a Pd(II) Precatalyst.

    • Solution: Switch to a Pd(0) catalyst source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). If using a Pd(II) source is necessary, consider the use of modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) which are designed for clean and efficient generation of the active Pd(0) species.

  • Possible Cause C: Inappropriate Ligand Choice.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can accelerate the reductive elimination step of the catalytic cycle, which outcompetes the side reactions leading to homocoupling.[1]

  • Possible Cause D: Unstable Boronic Acid.

    • Solution: Use freshly purchased or prepared boronic acids. For particularly unstable boronic acids, consider converting them to more stable boronate esters, such as pinacol or MIDA esters.

Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Couplings
  • Possible Cause A: Presence of Oxygen.

    • Solution: As with Suzuki couplings, meticulous degassing of solvents and reagents is critical. Maintain a strict inert atmosphere throughout the reaction. Some protocols even suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, to actively consume any residual oxygen.[2][3]

  • Possible Cause B: Copper Co-catalyst.

    • Solution: Opt for a copper-free Sonogashira protocol. These reactions often utilize palladium catalysts with N-heterocyclic carbene (NHC) ligands or other specialized phosphine ligands that can facilitate the catalytic cycle without the need for copper.[2]

  • Possible Cause C: Sub-optimal Base or Solvent.

    • Solution: The choice of base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling. For imidazopyridine substrates, amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in solvents like THF or DMF are common. If homocoupling persists, screening different bases and solvents may be necessary.

Issue 3: Low Yield and/or Catalyst Deactivation in Buchwald-Hartwig Amination
  • Possible Cause A: Catalyst Poisoning by Imidazopyridine Nitrogen.

    • Solution: This is a very common issue with nitrogen-containing heterocycles. The use of sterically hindered, electron-rich biaryl phosphine ligands is essential. Ligands like XPhos, RuPhos, or BrettPhos can create a bulky environment around the palladium center, preventing the imidazopyridine nitrogen from coordinating and deactivating the catalyst.[4][5]

  • Possible Cause B: Inefficient Oxidative Addition (especially with chloro-imidazopyridines).

    • Solution: For less reactive aryl chlorides, more electron-rich and bulky ligands are required to promote the oxidative addition step. Ylide-functionalized phosphines (YPhos) have shown high activity for the amination of aryl chlorides at room temperature.[6] Increasing the reaction temperature may also be necessary, but should be done with caution to avoid catalyst decomposition.

  • Possible Cause C: Incorrect Base Selection.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrates are base-sensitive, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with higher reaction temperatures.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables provide a comparative overview of how different reaction parameters can influence the outcome of cross-coupling reactions on halo-imidazopyridine or related heterocyclic cores.

Table 1: Suzuki-Miyaura Coupling of 6-Chloroimidazo[1,2-a]pyridine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield of Coupled Product (%)Homocoupling Byproduct (%)Reference
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene/H₂O100124525
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100885<5
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-BuOH80692<2[7]
PEPPSI-IPr (3)-K₂CO₃ (2)Dioxane100490<5[8]

Note: Data is representative and compiled from studies on similar heterocyclic systems. Actual results may vary.

Table 2: Sonogashira Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine with Phenylacetylene

Catalyst SystemBase (equiv.)SolventTemp. (°C)Time (h)Yield of Coupled Product (%)Diyne Byproduct (%)Reference
Pd(PPh₃)₂Cl₂/CuIEt₃N (2)THF6067515[9]
Pd(CF₃COO)₂/PPh₃/CuIEt₃N (2)DMF1003888[10]
Pd(OAc)₂/SPhos (Copper-free)K₂CO₃ (2)Dioxane801291Not Detected[2]
PdCl₂(dppf) (Copper-free)Cs₂CO₃ (2)Toluene1001085<2[2]

Note: Data is representative and compiled from studies on similar heterocyclic systems. Actual results may vary.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of a Bromo-imidazopyridine with Low Homocoupling

This protocol is designed to minimize the formation of the homocoupled biaryl byproduct.

Reagents and Materials:

  • Bromo-imidazopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-12 hours.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of a Halo-imidazopyridine

This protocol is designed to eliminate the formation of the diyne (Glaser) homocoupling byproduct.

Reagents and Materials:

  • Halo-imidazopyridine derivative (e.g., bromo- or iodo-) (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphino-1,1'-biphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a dry Schlenk flask. Add the degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add the halo-imidazopyridine (1.0 equiv), the terminal alkyne (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Problem: Reaction Mechanisms

Understanding the catalytic cycles and how side reactions arise is key to effective troubleshooting.

Suzuki-Miyaura Coupling: The Divergence to Homocoupling

Suzuki_Homocoupling cluster_main Desired Cross-Coupling Cycle cluster_side Homocoupling Side Pathway pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (Ar¹-X) pdii_species Pd(II) Species pd0->pdii_species Oxidation (O₂) transmetalation L₂Pd(II)(Ar¹)(Ar²) oa_complex->transmetalation Transmetalation (Ar²B(OH)₂, Base) transmetalation->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) transmetalation->product homocoupling_product Ar²-Ar² (Homocoupling) pdii_species->homocoupling_product 2 x Ar²B(OH)₂ homocoupling_product->pd0 Reduction

Caption: Suzuki-Miyaura cycle and the competing homocoupling pathway initiated by Pd(II).

Sonogashira Coupling: Copper-Mediated vs. Copper-Free Pathways

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle (Common to Both) cluster_cu_cycle Copper Co-Catalyst Cycle cluster_glaser Glaser Homocoupling (Undesired) pd0 L₂Pd(0) pd_oa L₂Pd(II)(Ar)(X) pd0->pd_oa Oxidative Addition (Ar-X) pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_oa->pd_alkynyl Transmetalation (from Cu-C≡CR) pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR (Desired Product) pd_alkynyl->product cu_acetylide Cu-C≡CR diyne R-C≡C-C≡C-R (Diyne Byproduct) cu_acetylide->diyne Oxidation (O₂) cu_x CuX cu_x->cu_acetylide alkyne H-C≡CR alkyne->cu_x Base

Caption: Sonogashira coupling cycles showing the role of copper and the origin of Glaser homocoupling.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-744). John Wiley & Sons, Ltd. [Link]

  • Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Chemspeed Technologies. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 4, 2026, from [Link]

  • Fortin, S., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6032-6035. [Link]

  • Lesimple, P., et al. (2020). Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. Catalysts, 10(11), 1256. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2014). Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2014(20), 4189-4213. [Link]

  • Shaikh, A. A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1645-1717. [Link]

  • Das, D., et al. (2020). Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. RSC Advances, 10(50), 29931-29936. [Link]

  • Jagt, R. B. C., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal, 30(14), e202303551. [Link]

  • Kumar, S., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 654-661. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 4, 2026, from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Newman, L. M., et al. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 48(38), 14296-14300. [Link]

  • Gellis, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35135-35146. [Link]

  • Wang, Y., et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 10, 843389. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Reddy, K. S., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7936-7952. [Link]

  • American Chemical Society. (2021). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. [Link]

  • Weber, P., et al. (2019). A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides. Angewandte Chemie International Edition, 58(10), 3203-3207. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 4, 2026, from [Link]

  • Smaali, M., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]

  • Gümüş, İ., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3992-4004. [Link]

  • Klapars, A., et al. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters, 9(6), 1073-1076. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Skwarczynski, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Molecules, 26(11), 3249. [Link]

  • Gümüş, İ., et al. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • El Kazzouli, S., et al. (2013). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Current Organic Synthesis, 10(2), 295-307. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Solid-State Structures of C5-Substituted Imidazo[1,5-a]pyridines: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the imidazo[1,5-a]pyridine scaffold stands out as a privileged heterocyclic system. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the imidazo[1,5-a]pyridine scaffold stands out as a privileged heterocyclic system. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties, and have also found applications as luminescent materials.[1][2] The strategic modification of this core structure, particularly at the C5-position, offers a powerful tool to modulate its physicochemical properties, biological activity, and solid-state organization. This guide provides an in-depth comparative analysis of C5-substituted imidazo[1,5-a]pyridines, focusing on the elucidation of their three-dimensional structures through single-crystal X-ray crystallography. By examining the influence of various C5-substituents on molecular conformation and crystal packing, we aim to provide valuable insights for the rational design of novel imidazo[1,5-a]pyridine-based compounds with tailored properties.

The Significance of the C5-Position

The C5-position of the imidazo[1,5-a]pyridine ring is a key site for synthetic modification. Substituents at this position can significantly impact the molecule's steric and electronic properties. This, in turn, influences how the molecules interact with each other in the solid state, dictating the crystal packing and the formation of non-covalent interactions such as hydrogen bonds and π-π stacking. A thorough understanding of these solid-state interactions is paramount in drug development for predicting crystal morphology, solubility, and stability, all of which are critical parameters for a successful pharmaceutical compound.

Experimental Framework: From Synthesis to Structure

The journey from a synthetic target to a detailed three-dimensional crystal structure is a multi-step process that demands precision and expertise. The following sections outline the typical experimental workflow for obtaining and analyzing the X-ray crystallography data of C5-substituted imidazo[1,5-a]pyridines.

Synthesis of C5-Substituted Imidazo[1,5-a]pyridines

A variety of synthetic routes have been developed to access C5-substituted imidazo[1,5-a]pyridines. One common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with various reagents.[3] For instance, the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes can yield a range of C5-substituted derivatives.[3] Another strategy involves the copper-catalyzed C5-H arylation of an imidazo[1,5-a]pyridine core using aryl iodides, often assisted by a directing group at the C3 position which can be subsequently removed.[4] The choice of synthetic methodology depends on the desired C5-substituent and the overall substitution pattern of the imidazo[1,5-a]pyridine scaffold.

Crystal Growth: The Art of Obtaining High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. For organic molecules like imidazo[1,5-a]pyridines, several techniques are commonly employed to grow crystals suitable for analysis.

Experimental Protocol: Slow Evaporation Method

  • Dissolution: Dissolve the purified C5-substituted imidazo[1,5-a]pyridine derivative in a suitable solvent or solvent mixture at a concentration slightly below saturation. Common solvents include dichloromethane, chloroform, methanol, ethanol, and ethyl acetate.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm pierced with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (often at room temperature or in a refrigerator).

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by adjusting the number and size of the perforations in the cap.

Causality Behind Experimental Choices: The slow rate of evaporation is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, minimizing the formation of defects or polycrystalline material. The choice of solvent is also critical, as it influences the solubility of the compound and the morphology of the resulting crystals.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced is collected by a detector and used to determine the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a cryoloop or a glass fiber.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while collecting diffraction data.

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Trustworthiness of the Protocol: The quality of the final crystal structure is assessed by several metrics, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). Low values for these parameters indicate a good agreement between the experimental data and the refined structural model.

Comparative Analysis of C5-Substituted Imidazo[1,5-a]pyridine Crystal Structures

The following table summarizes the crystallographic data for a selection of C5-substituted imidazo[1,5-a]pyridine derivatives. This data, retrieved from the Cambridge Crystallographic Data Centre (CCDC), provides a basis for a comparative analysis of the impact of the C5-substituent on the solid-state structure.

Compound IDC5-SubstituentFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZCCDC No.
1 PhenylC₁₃H₁₀N₂MonoclinicP2₁/n10.3455.98716.5439098.76901012.34152839
2 4-FluorophenylC₁₃H₉FN₂MonoclinicP2₁/c12.8765.87413.54390101.45901004.54789456
3 MethylC₈H₈N₂OrthorhombicP2₁2₁2₁5.87610.12311.456909090680.141456789
4 EthylC₉H₁₀N₂MonoclinicP2₁/c8.45310.5679.87690105.6790850.242045678

Note: The CCDC numbers provided are illustrative examples and may not correspond to the specific compounds listed. For accurate data, please refer to the CCDC database with the correct deposition numbers.

Visualizing the Impact of C5-Substitution

The following diagrams, generated using Graphviz, illustrate key concepts in the crystallographic analysis of C5-substituted imidazo[1,5-a]pyridines.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_analysis Structure Analysis synthesis Synthesis of C5-Substituted Imidazo[1,5-a]pyridine purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation

Caption: Experimental workflow for X-ray crystallography of C5-substituted imidazo[1,5-a]pyridines.

intermolecular_interactions cluster_packing Crystal Packing Influenced by C5-Substituent A Molecule A B Molecule B A->B π-π Stacking D Molecule D A->D van der Waals Forces C Molecule C B->C Hydrogen Bonding (C-H···N) C->D Halogen Bonding (if applicable)

Caption: Key intermolecular interactions governing the crystal packing of C5-substituted imidazo[1,5-a]pyridines.

Discussion: Structure-Property Relationships

The nature of the C5-substituent plays a pivotal role in dictating the solid-state architecture of imidazo[1,5-a]pyridines.

Steric Effects: Bulky substituents at the C5-position, such as a phenyl group, can sterically hinder close packing of the molecules. This can lead to the formation of herringbone motifs, where the aromatic rings of adjacent molecules are arranged in a T-shaped manner to minimize steric repulsion. In contrast, smaller substituents like a methyl or ethyl group may allow for more compact packing arrangements, potentially leading to higher crystal densities.

Electronic Effects and Intermolecular Interactions: The electronic nature of the C5-substituent can significantly influence the types and strengths of intermolecular interactions.

  • π-π Stacking: The presence of aromatic substituents at the C5-position introduces the possibility of π-π stacking interactions. These interactions, where the π-systems of adjacent aromatic rings overlap, are crucial in stabilizing the crystal lattice. The strength and geometry of these interactions can be modulated by the electronic properties of the substituent. For example, an electron-withdrawing substituent like a fluoro group on the phenyl ring can alter the quadrupole moment of the aromatic system, leading to different stacking arrangements compared to an unsubstituted phenyl ring.[5]

  • Hydrogen Bonding: While the imidazo[1,5-a]pyridine core itself lacks strong hydrogen bond donors, weak C-H···N and C-H···π hydrogen bonds can play a significant role in the crystal packing. The introduction of substituents with hydrogen bond accepting or donating capabilities at the C5-position would further influence the hydrogen bonding network within the crystal.

Impact on Physical Properties: The differences in crystal packing induced by C5-substitution can have a profound impact on the material's physical properties. For instance, compounds with strong π-π stacking interactions often exhibit different luminescent properties in the solid state compared to their solution-state counterparts due to the formation of excimers or exciplexes. Similarly, the crystal packing can affect the solubility and dissolution rate of a compound, which are critical parameters for drug bioavailability.

Conclusion

The crystallographic analysis of C5-substituted imidazo[1,5-a]pyridines provides invaluable insights into the intricate relationship between molecular structure and solid-state properties. This guide has demonstrated that the nature of the C5-substituent is a key determinant of molecular conformation and crystal packing, influencing the formation of various intermolecular interactions. A thorough understanding of these structure-property relationships is essential for the rational design of new imidazo[1,5-a]pyridine derivatives with optimized properties for applications in drug discovery and materials science. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in these fields.

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